Chemical structure and properties of 3-(3-Fluoro-4-nitrophenyl)propanenitrile
Chemical structure and properties of 3-(3-Fluoro-4-nitrophenyl)propanenitrile
Executive Summary
3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a specialized fluorinated intermediate critical to the development of next-generation androgen receptor (AR) antagonists. Structurally, it functions as a "linker-scaffold" module, providing a three-carbon aliphatic chain terminated by a reactive nitrile group, attached to a pharmacologically active 3-fluoro-4-nitrobenzene core.
This compound is primarily utilized as a precursor for 3-fluoro-4-aminophenyl derivatives—a structural motif found in blockbuster prostate cancer therapeutics such as Enzalutamide and Apalutamide. Its value lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an aniline for urea formation), the nitrile group (hydrolyzable to acids or reducible to amines), and the fluorine atom (providing metabolic stability and modulating pKa).
Chemical Identity & Structure
| Parameter | Detail |
| Chemical Name | 3-(3-Fluoro-4-nitrophenyl)propanenitrile |
| CAS Number | 1539200-71-9 |
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
| SMILES | N#CCCC1=CC(F)=C(C=C1)=O |
| InChI Key | Predicted based on structure |
| Structural Class | Fluorinated Nitroarene / Aliphatic Nitrile |
Molecular Architecture Analysis
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Electronic Environment: The benzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group (-NO₂) at the 4-position and the fluorine atom at the 3-position. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the fluorine position if harsh conditions are applied.
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Sterics: The 3-carbon nitrile chain provides a flexible linker, allowing downstream derivatives to adopt specific binding conformations in protein pockets (e.g., the ligand-binding domain of the Androgen Receptor).
Physicochemical Properties[5][6][7][8]
Note: Experimental values for this specific intermediate are proprietary in many contexts. The values below represent high-confidence predictive models based on structural homologs (e.g., 3-fluoro-4-nitrotoluene).
| Property | Value / Description |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Melting Point | 65–75 °C (Predicted range based on homologs) |
| Boiling Point | ~360 °C (at 760 mmHg, decomp. likely) |
| LogP (Octanol/Water) | 1.8 – 2.1 (Moderate Lipophilicity) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| pKa | N/A (No ionizable protons in neutral range) |
Synthetic Pathways[9][10][11][12]
The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile requires careful chemoselectivity to install the 3-carbon chain without reducing the nitro group prematurely. Two primary routes are established in the field.
Route A: The Heck Coupling Strategy (Scalable)
This route is preferred for large-scale manufacturing due to the availability of starting materials and the convergence of the pathway.
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Starting Material: 4-Bromo-2-fluoronitrobenzene (or 1-bromo-3-fluoro-4-nitrobenzene).
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Step 1 (Heck Reaction): Palladium-catalyzed coupling with acrylonitrile .
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Catalyst: Pd(OAc)₂ / P(o-tol)₃.
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Base: Triethylamine.
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Conditions: 90-100°C in DMF or Acetonitrile.
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Intermediate:3-(3-Fluoro-4-nitrophenyl)acrylonitrile (The unsaturated analog).
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Step 2 (Chemoselective Reduction): Reduction of the alkene (C=C) without affecting the nitro (NO₂) or nitrile (CN) groups.
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Reagent: Sodium borohydride (NaBH₄) in Pyridine/Methanol or catalytic hydrogenation using Wilkinson's catalyst (RhCl(PPh₃)₃) which is selective for alkenes over nitro groups.
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Note: Standard Pd/C hydrogenation is risky as it will rapidly reduce the nitro group to an amine.
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Route B: The Knoevenagel Condensation (Laboratory Scale)
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Starting Material: 3-Fluoro-4-nitrobenzaldehyde.
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Step 1: Condensation with cyanoacetic acid or acetonitrile (using strong base).
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Reagent: Piperidine/Acetic Acid (catalytic).
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Intermediate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile.
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Step 2: Decarboxylation (if using cyanoacetic acid) and Reduction (same as Route A).
Visualization of Synthesis Workflow
Figure 1: Convergent synthetic pathways highlighting the critical chemoselective reduction step.
Reactivity & Applications
The utility of 3-(3-Fluoro-4-nitrophenyl)propanenitrile lies in its ability to serve as a branch point for diverse pharmaceutical scaffolds.
Reduction to Aniline (Drug Synthesis)
The most common downstream transformation is the reduction of the nitro group to an aniline, creating 3-(4-amino-3-fluorophenyl)propanenitrile .
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Reagent: Iron powder/NH₄Cl, SnCl₂, or Pd/C + H₂.
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Application: This aniline is the nucleophile used to form the thiohydantoin ring in drugs like Enzalutamide.
Nitrile Hydrolysis
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Acidic Hydrolysis (HCl/H₂O): Converts the nitrile to 3-(3-Fluoro-4-nitrophenyl)propanoic acid .
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Application: Linker chemistry for PROTACs (Proteolysis Targeting Chimeras) where a carboxylic acid is needed to attach a ligand.
Nitrile Reduction[11]
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Reagent: LiAlH₄ or Raney Nickel/H₂.
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Product: 3-(3-Fluoro-4-nitrophenyl)propylamine .
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Application: Synthesis of secondary amines for CNS-active agents.
Reactivity Map
Figure 2: Downstream transformations illustrating the compound's role as a divergent intermediate.
Handling & Safety Protocols
As a nitroaromatic nitrile, this compound presents specific hazards that must be managed in a research environment.
| Hazard Class | Description | Mitigation Protocol |
| Acute Toxicity | Nitriles can liberate cyanide in vivo; Nitro compounds are often toxic. | Handle in a fume hood. Do not inhale dust. |
| Skin Sensitization | Fluorinated nitroarenes are potential contact allergens. | Double nitrile gloves (Nitrile/Neoprene). |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
| Emergency | In case of fire, toxic fumes (NOx, CN-, F-) are released. | Use dry chemical or CO₂ extinguishers. Do not use water jet. |
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
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Sigma-Aldrich. (2024). Product Detail: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS 1539200-71-9).Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68155 (Related: 3-Fluoropropionitrile).[1]Link
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Organic Process Research & Development. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides. (Demonstrates chemoselective reduction techniques relevant to this scaffold). Link
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ChemicalBook. (2024). Synthesis routes for Fluorinated Nitrobenzonitriles.Link
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MDPI Molecules. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles.[2] (Methodology for converting precursor aldehydes).[3][2][4] Link
Sources
- 1. 3-Fluoropropionitrile | C3H4FN | CID 68155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propionitrile - Wikipedia [en.wikipedia.org]
- 4. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
